molecular formula C10H10ClF6N B2586947 (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride CAS No. 2155840-22-3

(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride

Cat. No.: B2586947
CAS No.: 2155840-22-3
M. Wt: 293.64
InChI Key: CEUHOHFDTFQZRR-FYZOBXCZSA-N
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Description

(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride is a synthetic compound that belongs to the class of fluorinated amines. These compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple fluorine atoms in the structure imparts significant stability and lipophilicity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated butane derivative, reacts with an amine under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry may be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Fluorinated amines are known to interact with biological targets, and their stability and lipophilicity can enhance their bioavailability and efficacy.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as fluorinated polymers or coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-4,4,4-trifluoro-1-phenylbutan-2-amine hydrochloride
  • (2R)-4,4,4-trifluoro-1-(2,4-difluorophenyl)butan-2-amine hydrochloride
  • (2R)-4,4,4-trifluoro-1-(2,5-difluorophenyl)butan-2-amine hydrochloride

Uniqueness

Compared to similar compounds, (2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine hydrochloride is unique due to the specific arrangement and number of fluorine atoms on the phenyl ring. This structural feature can significantly impact its chemical reactivity, stability, and biological activity, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

(2R)-4,4,4-trifluoro-1-(2,4,5-trifluorophenyl)butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N.ClH/c11-7-3-9(13)8(12)2-5(7)1-6(17)4-10(14,15)16;/h2-3,6H,1,4,17H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUHOHFDTFQZRR-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@H](CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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